
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a diethylamino group, a p-methoxyphenoxy group, and a propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride typically involves multiple steps. The initial step often includes the preparation of the p-methoxyphenoxy group, which can be synthesized through the reaction of p-methoxyphenol with an appropriate alkylating agent. The diethylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major products are typically amines.
Substitution: The products depend on the substituent introduced but often include alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The p-methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The propyl chain provides structural stability and influences the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-ethyl)-N-methylacetamide hydrochloride
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-butyl)-N-methylacetamide hydrochloride
Uniqueness
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-methoxyphenoxy group enhances its interaction with biological targets, while the diethylamino group provides versatility in chemical reactions.
Propiedades
Número CAS |
97703-04-3 |
|---|---|
Fórmula molecular |
C17H29ClN2O3 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[1-(4-methoxyphenoxy)propan-2-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-6-19(7-2)12-17(20)18(4)14(3)13-22-16-10-8-15(21-5)9-11-16;/h8-11,14H,6-7,12-13H2,1-5H3;1H |
Clave InChI |
JWYZWYOVTVFAML-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(C)C(C)COC1=CC=C(C=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



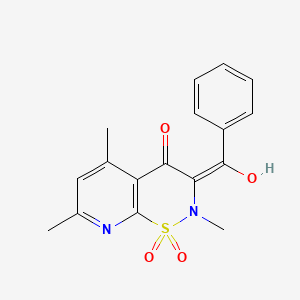
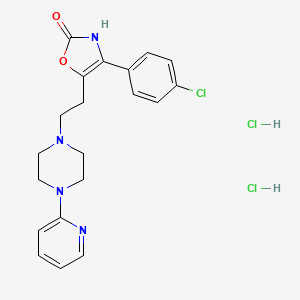
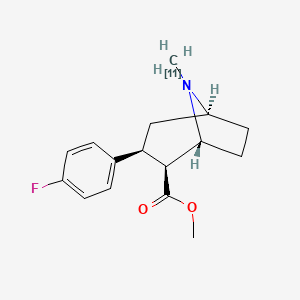
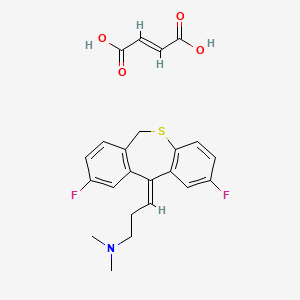
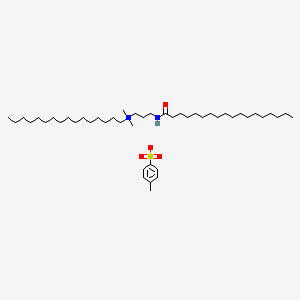

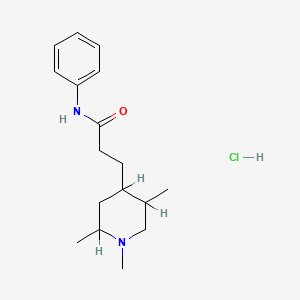
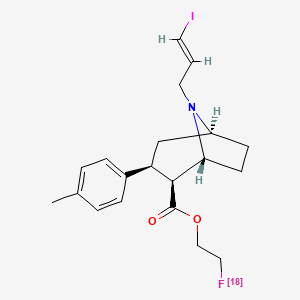
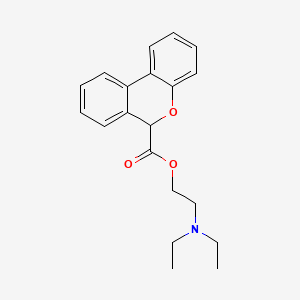

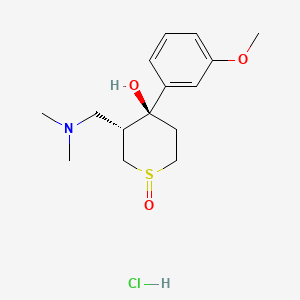
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

